Stat3-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

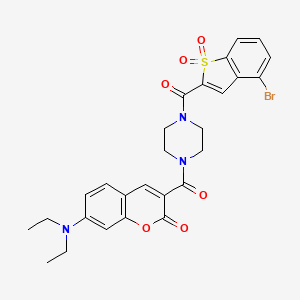

3-[4-(4-bromo-1,1-dioxo-1-benzothiophene-2-carbonyl)piperazine-1-carbonyl]-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26BrN3O6S/c1-3-29(4-2)18-9-8-17-14-20(27(34)37-22(17)15-18)25(32)30-10-12-31(13-11-30)26(33)24-16-19-21(28)6-5-7-23(19)38(24,35)36/h5-9,14-16H,3-4,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVMMUZFAXTJOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N3CCN(CC3)C(=O)C4=CC5=C(S4(=O)=O)C=CC=C5Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26BrN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanisms of Action of STAT3 Inhibitors

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a pivotal role in numerous cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the STAT3 signaling pathway, particularly its constitutive activation, is a hallmark of many human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[3][4] While a specific inhibitor designated "Stat3-IN-3" is not prominently documented in the reviewed scientific literature, this guide will provide an in-depth overview of the mechanisms of action employed by various STAT3 inhibitors, targeting researchers, scientists, and drug development professionals.

The canonical STAT3 signaling cascade is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their respective cell surface receptors.[2][5] This ligand-receptor interaction triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate STAT3 on a critical tyrosine residue (Tyr705).[2][6] This phosphorylation event induces the formation of STAT3 homodimers or heterodimers with other STAT family members through reciprocal SH2 domain-phosphotyrosine interactions.[3][7] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA consensus sequences in the promoters of target genes, thereby modulating their transcription.[1][8] Key downstream targets of STAT3 include genes involved in cell survival (e.g., Bcl-xL, Mcl-1), proliferation (e.g., c-Myc, Cyclin D1), and angiogenesis.[3][9]

Core Mechanisms of STAT3 Inhibition

The development of STAT3 inhibitors has focused on several key intervention points within the signaling cascade. These strategies can be broadly categorized as indirect inhibition, targeting upstream activators, and direct inhibition, targeting the STAT3 protein itself.

1. Indirect Inhibition (Upstream Kinase Inhibition): A prevalent strategy involves targeting the Janus kinases (JAKs) that are responsible for STAT3 phosphorylation. By inhibiting JAKs, the initial activation of STAT3 is prevented. Several small-molecule JAK inhibitors have been developed and have seen clinical application, although they are not specific to STAT3 and can affect other signaling pathways dependent on JAKs.

2. Direct STAT3 Inhibition: Direct targeting of the STAT3 protein offers the potential for greater specificity. The main approaches include:

-

SH2 Domain Inhibition: The Src Homology 2 (SH2) domain is crucial for the dimerization of phosphorylated STAT3 monomers.[3] Small molecules and peptidomimetics have been designed to bind to the SH2 domain, thereby preventing the formation of functional STAT3 dimers and their subsequent nuclear translocation.[7]

-

DNA-Binding Domain (DBD) Inhibition: Another strategy is to prevent the STAT3 dimer from binding to its target DNA sequences.[10] Inhibitors targeting the DBD would block the final step of STAT3-mediated gene transcription.

-

N-Terminal Domain (NTD) Inhibition: The N-terminal domain is involved in the cooperative binding of STAT3 dimers to DNA and in protein-protein interactions.[7][11] Targeting the NTD can disrupt these functions and inhibit the expression of a subset of STAT3 target genes.[12]

3. Inhibition of STAT3 Expression: Approaches to downregulate the expression of the STAT3 protein itself have also been explored. These include the use of antisense oligonucleotides and small interfering RNAs (siRNAs) to degrade STAT3 mRNA, thereby reducing the total amount of STAT3 protein available for activation.[13][14]

Quantitative Data for Representative STAT3 Inhibitors

While information on "this compound" is unavailable, the following table summarizes quantitative data for other known STAT3 inhibitors to provide a comparative context for potency and efficacy.

| Inhibitor | Target Domain | Assay Type | Cell Line/System | IC50 / Potency | Reference |

| S3I-M2001 | SH2 Domain | STAT3-dependent reporter | Human Breast Carcinoma | ~100 µM | [13] |

| LY5 | Allosteric | STAT3 Phosphorylation | RMS, OS, ES cell lines | Micromolar concentrations | [15] |

| STAT3 Decoy ODN | DNA-Binding Domain | Gene Transcription | Various human tumor cells | N/A | [13] |

RMS: Rhabdomyosarcoma, OS: Osteosarcoma, ES: Ewing's Sarcoma, ODN: Oligodeoxynucleotide

Experimental Protocols: STAT3 Phosphorylation Assay

A fundamental experiment to characterize a putative STAT3 inhibitor is to measure its effect on STAT3 phosphorylation. Below is a generalized protocol for a cell-based Western blot assay.

Objective: To determine the effect of a test compound on cytokine-induced phosphorylation of STAT3 at Tyr705 in a cancer cell line.

Materials:

-

Cancer cell line with known STAT3 activation (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

Test compound (inhibitor)

-

Cytokine for stimulation (e.g., IL-6)

-

Phosphate Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-total-STAT3

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Methodology:

-

Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.

-

Serum Starvation: The following day, replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound (or vehicle control) for 1-2 hours.

-

Cytokine Stimulation: Add the stimulating cytokine (e.g., IL-6) to the medium and incubate for a predetermined optimal time (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.

-

Western Blotting: a. Normalize protein amounts for all samples and prepare them with loading dye. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-STAT3 (p-STAT3) overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the ECL substrate. h. Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 to serve as a loading control.

-

Data Analysis: Quantify the band intensities for p-STAT3 and total STAT3. Normalize the p-STAT3 signal to the total STAT3 signal for each sample. Compare the normalized values of treated samples to the stimulated control to determine the inhibitory effect.

References

- 1. STAT3 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. STAT3 - Wikipedia [en.wikipedia.org]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Impact of the N-Terminal Domain of STAT3 in STAT3-Dependent Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Target specificity, in vivo pharmacokinetics, and efficacy of the putative STAT3 inhibitor LY5 in osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Stat3-IN-3: A Potent and Selective STAT3 Inhibitor for Cancer Research

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of a Novel STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling therapeutic target in oncology due to its frequent constitutive activation in a wide array of human cancers, where it plays a pivotal role in promoting tumor cell proliferation, survival, invasion, and angiogenesis. This technical guide provides a comprehensive overview of Stat3-IN-3, a potent and selective small-molecule inhibitor of STAT3. We delve into the discovery, a plausible synthetic route, and the detailed biological activity of this compound. Quantitative data on its inhibitory effects and in vivo efficacy are presented in structured tables for clarity. Furthermore, detailed experimental protocols for key biological assays and visualizations of the STAT3 signaling pathway and experimental workflows are provided to facilitate further research and development in this promising area of cancer therapy.

Introduction to STAT3 and Its Role in Cancer

The Signal Transducer and Activator of Transcription (STAT) family of proteins are latent cytoplasmic transcription factors that are crucial for relaying signals from cytokines and growth factors to the nucleus, thereby regulating the expression of genes involved in fundamental cellular processes such as proliferation, differentiation, and apoptosis.[1] Among the seven members of the STAT family, STAT3 has garnered significant attention in cancer research.

Upon activation by upstream kinases, typically Janus kinases (JAKs), STAT3 is phosphorylated on a critical tyrosine residue (Tyr705). This phosphorylation event triggers the homodimerization of STAT3 monomers through reciprocal SH2 domain interactions. The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, leading to their transcriptional activation.[2]

In normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, in a vast number of human cancers, including but not limited to breast, lung, prostate, and colorectal cancers, STAT3 is found to be constitutively activated. This aberrant and persistent STAT3 signaling drives the expression of a battery of genes that are critical for tumor progression, including those involved in:

-

Cell Cycle Progression: Upregulation of cyclins (e.g., Cyclin D1).

-

Inhibition of Apoptosis: Increased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.

-

Angiogenesis: Promotion of vascular endothelial growth factor (VEGF) expression.

-

Metastasis: Upregulation of matrix metalloproteinases (MMPs).

The central role of STAT3 in orchestrating these oncogenic processes has established it as a high-priority target for the development of novel anticancer therapies. The inhibition of STAT3 signaling represents a promising strategy to disrupt multiple facets of tumor biology simultaneously.

Discovery of this compound

This compound is a potent and selective inhibitor of STAT3. While the exact initial discovery and naming as "this compound" may originate from its designation in a chemical supplier's catalog, the core chemical scaffold belongs to a class of compounds actively investigated as STAT3 inhibitors. A key publication by Cai G, et al. in the European Journal of Medicinal Chemistry (2019) describes the discovery of fluorescent coumarin-benzo[b]thiophene 1,1-dioxide conjugates as mitochondria-targeting antitumor STAT3 inhibitors, which likely encompasses the structural class of this compound.[3]

The discovery process for such inhibitors typically involves a multi-pronged approach that includes:

-

High-Throughput Screening (HTS): Screening large libraries of chemical compounds for their ability to inhibit STAT3 activity in biochemical or cell-based assays.

-

Structure-Based Drug Design: Utilizing the crystal structure of the STAT3 protein, particularly the SH2 domain, to computationally design and synthesize molecules that can bind with high affinity and specificity.

-

Fragment-Based Drug Discovery: Identifying small chemical fragments that bind to STAT3 and then elaborating or linking them to create more potent lead compounds.

-

Medicinal Chemistry Optimization: Iterative chemical synthesis and biological testing to improve the potency, selectivity, and pharmacokinetic properties of initial hit compounds.

This compound emerged from such efforts as a promising lead compound with potent anti-proliferative activity against a range of cancer cell lines.

Chemical Synthesis of this compound

The chemical name for this compound is N-(4-((4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)amino)phenyl)cyclopropane-1,1-dicarboxamide. A detailed, step-by-step synthesis protocol for this specific molecule is not publicly available in a peer-reviewed journal under this exact name. However, based on the synthesis of structurally related pyrrolo[3,2-d]pyrimidine derivatives, a plausible synthetic route can be proposed. The synthesis can be conceptually divided into the preparation of two key intermediates: the pyrrolo[3,2-d]pyrimidine core and the cyclopropane-dicarboxamide-substituted aniline side chain , followed by their coupling.

Proposed Synthesis of the Pyrrolo[3,2-d]pyrimidine Core

The synthesis of the 2-chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one core can be achieved from commercially available starting materials.

Scheme 1: Proposed Synthesis of 2-chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Caption: Proposed synthesis of the pyrrolopyrimidine core.

A suitable starting pyrrole derivative can be cyclized with a urea or guanidine derivative to form the fused pyrimidine ring system, yielding 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one. Subsequent chlorination, for example using phosphoryl chloride (POCl₃), would then afford the key intermediate, 2-chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.

Proposed Synthesis of the Aniline Side Chain

The synthesis of N-(4-aminophenyl)cyclopropane-1,1-dicarboxamide can be accomplished as follows:

Scheme 2: Proposed Synthesis of N-(4-aminophenyl)cyclopropane-1,1-dicarboxamide

Caption: Proposed synthesis of the aniline side chain.

Cyclopropane-1,1-dicarboxylic acid can be activated, for instance by conversion to the diacyl chloride with thionyl chloride (SOCl₂), and then reacted with p-nitroaniline to form the dicarboxamide. The nitro group is then reduced to an amine, commonly via catalytic hydrogenation (H₂ over Palladium on carbon), to yield the desired aniline derivative.

Final Coupling Step

The final step involves the coupling of the two intermediates.

Scheme 3: Final Coupling to Yield this compound

Caption: Proposed final coupling step for this compound.

A nucleophilic aromatic substitution reaction between the 2-chloro-pyrrolo[3,2-d]pyrimidine core and the amino group of the aniline side chain, typically carried out in the presence of a base, would yield the final product, this compound.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of STAT3. Its mechanism of action involves the direct interference with key steps in the STAT3 signaling cascade.

Inhibition of STAT3 Phosphorylation and DNA Binding

This compound has been shown to inhibit both the tyrosine (Tyr705) and serine (Ser727) phosphorylation of STAT3.[3] The inhibition of Tyr705 phosphorylation is critical as it prevents the dimerization of STAT3, a prerequisite for its nuclear translocation and transcriptional activity. Furthermore, this compound has been demonstrated to inhibit the DNA-binding activity of STAT3.[3] This dual action ensures a comprehensive blockade of the STAT3 signaling pathway.

Selectivity Profile

Importantly, this compound exhibits selectivity for STAT3. It has been reported to have no significant influence on the phosphorylation levels of other related signaling proteins such as STAT1, JAK2, Src, and Erk1/2, highlighting its specificity.[3]

Downstream Effects and Anti-Cancer Activity

By inhibiting STAT3, this compound effectively down-regulates the expression of STAT3 target genes that are crucial for tumor cell survival and proliferation, such as Bcl-2 and Cyclin D1.[3] This leads to a cascade of anti-cancer effects:

-

Induction of Apoptosis: this compound induces the mitochondrial apoptotic pathway, evidenced by increased production of reactive oxygen species (ROS), reduction in mitochondrial membrane potential, and the cleavage of caspase-9, caspase-3, and PARP.[3]

-

Anti-Proliferative Activity: The compound exhibits potent anti-proliferative activity against a panel of human cancer cell lines.

The following table summarizes the in vitro anti-proliferative activity of this compound.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MDA-MB-231 | Breast Cancer | 1.43 |

| HCT-116 | Colon Cancer | 1.89 |

| HepG2 | Liver Cancer | 2.88 |

| MCF-7 | Breast Cancer | 3.33 |

Data sourced from MedchemExpress product information, citing Cai G, et al. Eur J Med Chem. 2019 Jul 15;174:236-251.[3]

In Vivo Antitumor Efficacy

The anti-cancer activity of this compound has also been demonstrated in vivo. In a preclinical mouse model using implanted 4T1 breast tumors, daily intraperitoneal administration of this compound at doses of 10-20 mg/kg for 14 days resulted in significant inhibition of tumor growth.[3]

Table 2: In Vivo Antitumor Activity of this compound

| Animal Model | Tumor Type | Dosage | Administration Route | Duration | Outcome |

| Mice | Implanted 4T1 Breast Tumor | 10-20 mg/kg | Intraperitoneal (daily) | 14 days | Significant inhibition of tumor volume |

Data sourced from MedchemExpress product information, citing Cai G, et al. Eur J Med Chem. 2019 Jul 15;174:236-251.[3]

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to evaluate the biological activity of this compound.

Western Blot Analysis for STAT3 Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of STAT3 and other signaling proteins.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pSTAT3 (Tyr705), anti-pSTAT3 (Ser727), anti-STAT3, anti-pSTAT1, anti-STAT1, anti-pJAK2, anti-JAK2, anti-pSrc, anti-Src, anti-pErk1/2, anti-Erk1/2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2, 4 µM) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Viability Assay (MTT or CellTiter-Glo)

Objective: To determine the IC₅₀ value of this compound in different cancer cell lines.

Materials:

-

Cancer cell lines

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT reagent or CellTiter-Glo luminescent cell viability assay kit

-

Solubilization buffer (for MTT)

-

Plate reader (absorbance or luminescence)

Protocol:

-

Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer and read the absorbance at 570 nm.

-

For the CellTiter-Glo assay, add the reagent to each well, incubate as per the manufacturer's instructions, and read the luminescence.

-

Plot the cell viability against the log of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Protocol:

-

Treat cells with varying concentrations of this compound as described for the Western blot protocol.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Visualizations

STAT3 Signaling Pathway

Caption: The canonical STAT3 signaling pathway and points of inhibition by this compound.

Experimental Workflow for this compound Evaluation

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound has emerged as a valuable research tool and a promising scaffold for the development of novel anti-cancer therapeutics. Its potent and selective inhibition of the STAT3 signaling pathway, leading to the induction of apoptosis and suppression of tumor growth both in vitro and in vivo, underscores the therapeutic potential of targeting STAT3.

Future research should focus on several key areas:

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are necessary to evaluate the drug-like properties of this compound and its derivatives.

-

Optimization of the Chemical Scaffold: Further medicinal chemistry efforts could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic profiles.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents, such as chemotherapy or immunotherapy, could lead to more effective treatment regimens.

-

Biomarker Development: Identifying predictive biomarkers of response to STAT3 inhibition would be crucial for patient stratification in future clinical trials.

References

- 1. Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

The Function of Stat3-IN-3: A Technical Guide for Researchers

An In-depth Analysis of a Potent and Selective STAT3 Inhibitor

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Its persistent activation is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention.[3][4][5] Stat3-IN-3 has emerged as a potent and selective small-molecule inhibitor of STAT3, demonstrating significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Core Function and Mechanism of Action

This compound exerts its biological effects by directly targeting and inhibiting the function of the STAT3 protein. Its primary mechanism of action involves the suppression of STAT3 phosphorylation at key tyrosine (Tyr705) and serine (Ser727) residues.[6] This phosphorylation is a critical step in the activation of STAT3, enabling its dimerization, nuclear translocation, and subsequent binding to DNA to regulate gene transcription.[5][7][8] By preventing this initial activation step, this compound effectively blocks the entire downstream signaling cascade mediated by STAT3.

Furthermore, this compound has been identified as a mitochondria-targeting STAT3 inhibitor.[6][7][9] This characteristic suggests a dual mechanism of inducing apoptosis, not only by inhibiting the transcription of anti-apoptotic genes but also by directly impacting mitochondrial function.

Signaling Pathway Inhibition

The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their respective receptors, leading to the activation of Janus kinases (JAKs) or other receptor-associated kinases.[2][5] These kinases then phosphorylate STAT3. Activated STAT3 forms homo- or heterodimers and translocates to the nucleus, where it binds to the promoter regions of target genes.[3][10] this compound disrupts this pathway at the crucial phosphorylation stage.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various cancer cell lines, demonstrating its broad anti-proliferative effects. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MDA-MB-231 | Breast Cancer | 1.43 | [6] |

| HCT-116 | Colon Cancer | 1.89 | [6] |

| HepG2 | Liver Cancer | 2.88 | [6] |

| MCF-7 | Breast Cancer | 3.33 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of STAT3.

1. Cell Culture and Treatment:

-

Seed cancer cells (e.g., MDA-MB-231) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 1-4 µM) or DMSO as a vehicle control for 24 hours.

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

4. SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), phospho-STAT3 (Ser727), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

6. Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This assay quantifies the induction of apoptosis by this compound.

1. Cell Treatment:

-

Plate cells in 6-well plates and treat with this compound (e.g., 1-4 µM) for 24 hours.

2. Cell Harvesting and Staining:

-

Collect both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

1. Animal Model:

-

Use immunodeficient mice (e.g., BALB/c nude mice).

-

Subcutaneously inject a suspension of cancer cells (e.g., 4T1 breast cancer cells) into the flank of each mouse.

2. Tumor Growth and Treatment:

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into control and treatment groups.

-

Administer this compound (e.g., 10-20 mg/kg) or vehicle control intraperitoneally (i.p.) daily for a specified period (e.g., 14 days).

3. Tumor Measurement and Analysis:

-

Measure tumor volume using calipers every few days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Experimental and Screening Workflow

The evaluation of a potential STAT3 inhibitor like this compound typically follows a structured workflow, from initial screening to in vivo validation.

Conclusion

This compound is a potent and selective inhibitor of STAT3 with significant potential in cancer research and drug development. Its ability to inhibit STAT3 phosphorylation, induce apoptosis, and target mitochondria underscores its multifaceted anti-tumor activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and utilize this compound in their studies. Future research will likely focus on optimizing its pharmacological properties and evaluating its efficacy in a broader range of preclinical cancer models.

References

- 1. In vitro Cellular Uptake and Dimerization of Signal Transducer and Activator of Transcription-3 (STAT3) Identify the Photosensitizing and Imaging-Potential of Isomeric Photosensitizers Derived from Chlorophyll-a and Bacteriochlorophyll-a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 10. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of STAT3 Inhibitors in Signal Transduction

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available scientific literature or data could be found for a specific compound named "STAT3-IN-3". This guide will therefore focus on the well-characterized role of the Signal Transducer and Activator of Transcription 3 (STAT3) protein in signal transduction and its inhibition by small molecules, using publicly available data for compounds like STAT3-IN-17 as representative examples.

Introduction: STAT3 as a Critical Signaling Node and Therapeutic Target

Signal Transducer and Activator of Transcription 3 (STAT3) is a ubiquitously expressed cytoplasmic transcription factor that plays a pivotal role in relaying signals from cytokines and growth factors to the nucleus, thereby regulating the expression of genes critical for fundamental cellular processes.[1][2] These processes include cell proliferation, survival, differentiation, angiogenesis, and immune responses.[3][4]

The STAT protein family consists of seven members (STAT1, 2, 3, 4, 5a, 5b, and 6), which share a conserved structure including an N-terminal domain, a coiled-coil domain, a DNA-binding domain (DBD), a linker domain, a crucial Src Homology 2 (SH2) domain, and a C-terminal transactivation domain.[5][6]

Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process.[4] However, the persistent and aberrant activation of STAT3 is a hallmark of numerous human diseases, most notably cancer.[3][4] Constitutively active STAT3 is found in a wide array of solid and hematological malignancies and is often associated with poor prognosis, tumor progression, metastasis, and resistance to therapy.[5][7] This has validated STAT3 as a high-priority target for the development of novel anticancer therapeutics.[5][8]

The Canonical STAT3 Signaling Pathway

The activation of STAT3 is a multi-step process, most commonly initiated by cytokines (e.g., Interleukin-6) and growth factors (e.g., Epidermal Growth Factor).[1][9][10]

The key steps are as follows:

-

Ligand-Receptor Binding: A cytokine or growth factor binds to its corresponding transmembrane receptor.[9]

-

Receptor Dimerization & JAK Activation: This binding event induces receptor dimerization, which brings receptor-associated Janus kinases (JAKs) into close proximity, leading to their autophosphorylation and activation.[9][11]

-

STAT3 Recruitment and Phosphorylation: Activated JAKs phosphorylate tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for the SH2 domains of cytoplasmic STAT3 monomers.[9][11] Once recruited, STAT3 is itself phosphorylated by the JAKs at a critical tyrosine residue (Tyr705).[12]

-

Dimerization: This phosphorylation event causes STAT3 monomers to dissociate from the receptor and form stable homodimers (or heterodimers with other STAT proteins) via reciprocal SH2 domain-phosphotyrosine interactions.[9][11]

-

Nuclear Translocation: The STAT3 dimer translocates into the nucleus.[9]

-

DNA Binding and Gene Transcription: In the nucleus, the STAT3 dimer binds to specific DNA consensus sequences in the promoter regions of target genes, initiating their transcription.[4][9]

Key downstream target genes of STAT3 include those involved in:

-

Cell Cycle Progression: Cyclin D1, c-Myc[4]

-

Anti-Apoptosis/Survival: Bcl-2, Bcl-xL, Mcl-1, Survivin[4]

-

Angiogenesis: Vascular Endothelial Growth Factor (VEGF)[4]

-

Invasion and Metastasis: Matrix Metalloproteinases (MMPs)

The pathway is negatively regulated by Suppressors of Cytokine Signaling (SOCS), Protein Inhibitors of Activated STAT (PIAS), and protein tyrosine phosphatases (PTPs), which ensure the transient nature of the signal.[13]

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. STAT3 - Wikipedia [en.wikipedia.org]

- 3. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 8. Global STAT3 Inhibitor Clinical Trials Insight 2028 [globenewswire.com]

- 9. researchgate.net [researchgate.net]

- 10. STAT3 signal transducer and activator of transcription 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 13. Frontiers | The complementary roles of STAT3 and STAT1 in cancer biology: insights into tumor pathogenesis and therapeutic strategies [frontiersin.org]

Stat3-IN-3: A Technical Guide to its Inhibition of STAT3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when aberrantly activated, plays a pivotal role in the development and progression of many human cancers. The phosphorylation of STAT3 is a key step in its activation, leading to dimerization, nuclear translocation, and the transcription of genes involved in cell proliferation, survival, and angiogenesis. Stat3-IN-3 is a potent and selective small-molecule inhibitor of STAT3 that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action in inhibiting STAT3 phosphorylation, a compilation of its inhibitory activities, and detailed experimental protocols for its characterization.

Introduction to STAT3 Signaling

The STAT3 signaling pathway is a crucial cellular communication route activated by a variety of cytokines and growth factors.[1][2] Upon ligand binding to their respective receptors, Janus kinases (JAKs) are activated and subsequently phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[2] This phosphorylation event triggers the homodimerization of STAT3 monomers, which then translocate to the nucleus.[2] In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1] These target genes include key players in cell cycle progression (e.g., Cyclin D1), and apoptosis inhibition (e.g., Bcl-2).

Constitutive activation of the STAT3 pathway is a common feature in a wide range of cancers, contributing to tumor growth, metastasis, and resistance to therapy.[1] Therefore, the inhibition of STAT3 phosphorylation presents a promising therapeutic strategy for cancer treatment.

This compound: A Potent and Selective STAT3 Inhibitor

This compound (CAS: 2361304-26-7) is a potent and selective inhibitor of STAT3.[3][4] It has been shown to effectively suppress both the tyrosine and serine phosphorylation of STAT3, thereby inhibiting its downstream signaling functions.[3] A key aspect of its mechanism is its ability to target STAT3 in the mitochondria, a non-canonical role for STAT3 that is increasingly recognized as important for tumor cell metabolism and survival.[3]

Mechanism of Action

This compound exerts its inhibitory effect on STAT3 phosphorylation through a multi-faceted mechanism. It has been suggested to be a mitochondria-targeting STAT3 inhibitor.[3] By interfering with mitochondrial STAT3 function, this compound can induce mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential.[3] This disruption of mitochondrial homeostasis can trigger the intrinsic apoptotic pathway, characterized by the cleavage of caspase-9, caspase-3, and PARP.[3]

Furthermore, by inhibiting the phosphorylation of STAT3, this compound prevents its dimerization and subsequent translocation to the nucleus. This leads to the downregulation of STAT3 target genes that are critical for cancer cell survival and proliferation, such as Bcl-2 and Cyclin D1.[3] Importantly, this compound has demonstrated selectivity for STAT3, with no significant effect on the phosphorylation levels of other signaling proteins like STAT1, JAK2, Src, and Erk1/2.[3]

Caption: Mechanism of this compound action on STAT3 signaling pathways.

Quantitative Data

The inhibitory activity of this compound has been quantified in various cancer cell lines, primarily through the assessment of its anti-proliferative effects. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 1.43 | [3] |

| HCT-116 | Colon Cancer | 1.89 | [3] |

| HepG2 | Liver Cancer | 2.88 | [3] |

| MCF-7 | Breast Cancer | 3.33 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on STAT3 phosphorylation and its downstream cellular consequences.

Western Blotting for STAT3 Phosphorylation

This protocol is for the detection of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705) and anti-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-p-STAT3 or anti-STAT3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities and normalize p-STAT3 levels to total STAT3.

-

Caption: Workflow for Western Blot analysis of STAT3 phosphorylation.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a suitable density.

-

-

Compound Treatment:

-

Treat cells with a range of concentrations of this compound.

-

Include a vehicle control (e.g., DMSO).

-

-

MTT Incubation:

-

After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

-

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Materials:

-

STAT3-responsive luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Luciferase assay system

-

Luminometer

Procedure:

-

Transfection:

-

Co-transfect cells with the STAT3 reporter plasmid and the control plasmid.

-

-

Compound Treatment:

-

After transfection, treat the cells with this compound and a STAT3 activator (e.g., IL-6).

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Determine the effect of this compound on STAT3 transcriptional activity.

-

Conclusion

This compound is a valuable research tool for investigating the role of STAT3 signaling in cancer and other diseases. Its potent and selective inhibition of STAT3 phosphorylation, coupled with its effects on mitochondrial function, provides a powerful means to probe the complexities of the STAT3 pathway. The experimental protocols detailed in this guide offer a starting point for researchers to further elucidate the biological activities of this promising inhibitor. As our understanding of STAT3's multifaceted roles continues to grow, inhibitors like this compound will be instrumental in the development of novel therapeutic strategies targeting this critical oncogenic pathway.

References

Preliminary Studies on a STAT3 Inhibitor: A Technical Guide Based on Napabucasin (BBI608)

Disclaimer: Initial searches for "Stat3-IN-3" did not yield information on a specific molecule with this designation in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the preliminary studies on a well-characterized STAT3 inhibitor, Napabucasin (BBI608) , as a representative example for researchers, scientists, and drug development professionals.

Napabucasin is an orally administered small molecule designed to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is a critical mediator of cancer cell proliferation, survival, and metastasis.[1][2] Persistent activation of STAT3 is a hallmark of many human cancers and is associated with poor prognosis.[3] Napabucasin has been investigated as a first-in-class cancer stemness inhibitor, targeting the subpopulation of cancer cells responsible for tumor initiation, relapse, and resistance to conventional therapies.[1][2]

Data Presentation

The following tables summarize the quantitative data from preclinical and clinical studies of Napabucasin.

Table 1: In Vitro Efficacy of Napabucasin

| Assay Type | Cell Line(s) | Endpoint | Result | Reference(s) |

| Cell Viability | Biliary tract cancer cells | IC50 | 0.6 µM (growth slowdown), 1.25-2.5 µM (cytotoxicity) | [4] |

| Cancer Stem Cell Self-Renewal | U87-MG, U118, COLO205, DLD1, SW480, HCT116, FaDu, ACHN, SNU-475, Huh7, HepG2, H1975, A549, H460, CAOV-3, SW-626, PaCa2 | IC50 | 0.291 - 1.19 µM | [5] |

| Colony Formation | Prostate cancer cells (PC-3, 22RV1) | Inhibition | Dramatically decreased at 1 µM | [6] |

| Colony Formation | Glioblastoma cells (U87MG, LN229) | Inhibition | Significant reduction at 5 µM | [3] |

| EdU Incorporation | Glioblastoma cells (U87MG, LN229) | Inhibition | Significant decrease at 5 µM | [3] |

Table 2: In Vivo Efficacy of Napabucasin in Xenograft Models

| Cancer Type | Animal Model | Treatment Regimen | Outcome | Reference(s) |

| Pancreatic Cancer | Mice with PaCa-2 xenografts | 20 mg/kg, i.p. | Significantly inhibited tumor growth, relapse, and metastasis | [5] |

| Glioblastoma | Orthotopic nude mouse model | Not specified | Potent activity against tumor growth | [3] |

| Colon Cancer | Mouse model | Not specified | Blocked spleen and liver metastases | [7] |

Table 3: Dosing and Pharmacokinetics of Napabucasin in Clinical Trials

| Phase | Cancer Type(s) | Dose | Key Findings | Reference(s) |

| Phase 1 | Advanced solid tumors | 480, 960, or 1440 mg daily | MTD was 1440 mg/day. Common AEs: diarrhea, nausea, vomiting, anorexia. | [8] |

| Phase 1b/2 | Metastatic pancreatic adenocarcinoma | 240 mg twice daily (with gemcitabine and nab-paclitaxel) | 93% disease control rate. | [9] |

| Phase 1b/2 | Metastatic colorectal cancer | 240 mg twice daily (with FOLFIRI) | Tolerable, with signs of anti-tumor activity. | [10][11] |

| Phase 3 | Advanced gastric or gastroesophageal junction adenocarcinoma | 480 mg twice daily (with paclitaxel) | Did not meet primary endpoint for overall survival. Grade ≥3 diarrhea was more common with napabucasin. | [12][13] |

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of Napabucasin.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the effect of Napabucasin on the proliferation of cancer cells.

-

Procedure:

-

Seed human neuroblastoma SH-SY5Y cells in 96-well plates.[14]

-

After 24 hours, treat the cells with varying concentrations of Napabucasin (e.g., 0.3–1 µM) for a specified duration (e.g., 48 hours).[14]

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Western Blot Analysis for STAT3 Phosphorylation

-

Objective: To assess the inhibitory effect of Napabucasin on the activation of STAT3.

-

Procedure:

-

Culture cancer cells (e.g., glioblastoma cells) and treat with Napabucasin at desired concentrations for a specified time.[3]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Normalize the p-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

Objective: To measure the effect of Napabucasin on the transcription of STAT3 and its downstream target genes.

-

Procedure:

-

Treat cancer cells with Napabucasin as described above.

-

Extract total RNA from the cells using a suitable method (e.g., TRIzol reagent).[4]

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green or TaqMan probes for STAT3 and its target genes (e.g., c-Myc, Survivin, Bcl-2).[15]

-

Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[4]

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of Napabucasin in a living organism.

-

Procedure:

-

Implant human cancer cells (e.g., PaCa-2 pancreatic cancer cells) subcutaneously into immunocompromised mice (e.g., nude mice).[5]

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into control and treatment groups.

-

Administer Napabucasin (e.g., 20 mg/kg, intraperitoneally) or vehicle control to the respective groups according to a predetermined schedule.[5]

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Mandatory Visualization

The following diagrams illustrate key aspects of STAT3 inhibition by Napabucasin.

Caption: STAT3 signaling pathway and the inhibitory action of Napabucasin.

Caption: Experimental workflow for the evaluation of a STAT3 inhibitor.

References

- 1. Napabucasin: An Update on the First-in-Class Cancer Stemness Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cancer Stem Cell Inhibitor Napabucasin (BBI608) Shows General Cytotoxicity in Biliary Tract Cancer Cells and Reduces Cancer Stem Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Napabucasin | STATs | Tocris Bioscience [tocris.com]

- 8. Phase 1 study of napabucasin, a cancer stemness inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. Boston Biomedical reports positive Phase Ib/II trial results of napabucasin to treat colorectal cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. Randomized, Double-Blind, Placebo-Controlled Phase III Study of Paclitaxel ± Napabucasin in Pretreated Advanced Gastric or Gastroesophageal Junction Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BioCentury - Boston Biomedical reports detailed data from Phase III gastric cancer trial of napabucasin [biocentury.com]

- 14. scielo.br [scielo.br]

- 15. The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the STAT3 Inhibitor STAT3-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor, STAT3-IN-1. Due to the limited specific information available for a compound named "Stat3-IN-3," this document focuses on the well-characterized inhibitor STAT3-IN-1 as a representative example of a potent STAT3 inhibitor. Information for this compound is also included where available.

Introduction to STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] The STAT3 signaling pathway is activated by various cytokines and growth factors, which leads to its phosphorylation, dimerization, and translocation to the nucleus, where it regulates the expression of target genes.[2][3] Constitutive activation of STAT3 is a hallmark of many human cancers, promoting tumor progression and survival.[4] This has made STAT3 an attractive target for the development of novel anticancer therapies.

Chemical Structure and Properties

This section details the chemical and physical properties of STAT3-IN-1 and the available information for this compound.

Chemical Identifiers

| Identifier | STAT3-IN-1 | This compound |

| IUPAC Name | (E)-N-(4-((E)-3,5-dimethoxystyryl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | Not Available |

| SMILES String | COC1=CC(OC)=CC(/C=C/C2=CC=C(NC(/C=C/C3=CC(OC)=C(OC)C(OC)=C3)=O)C=C2)=C1 | Not Available |

| CAS Number | 2059952-75-7 | 2361304-26-7 |

Physicochemical Properties

| Property | STAT3-IN-1 | This compound |

| Molecular Formula | C28H29NO6 | C34H33N3O5S |

| Molecular Weight | 475.53 g/mol | 600.48 g/mol |

| LogP (Predicted) | 4.9 | Not Available |

| Solubility | DMSO: 32 mg/mL (67.29 mM) | DMSO: 5 mg/mL |

Biological Activity and Mechanism of Action

STAT3-IN-1 is a selective and orally active inhibitor of STAT3.[5] It has been shown to induce apoptosis in tumor cells.[5] The primary mechanism of action of STAT3-IN-1 involves the inhibition of STAT3 acetylation at lysine 685, which in turn affects the expression of its target genes.[5]

This compound is also a potent and selective inhibitor of STAT3 with anti-proliferative activity. It is reported to induce apoptosis in breast cancer cells and acts as a mitochondria-targeting STAT3 inhibitor.

In Vitro Activity

| Compound | Cell Line | Assay | IC50 |

| STAT3-IN-1 | HT29 | STAT3 Inhibition | 1.82 µM |

| STAT3-IN-1 | MDA-MB-231 | STAT3 Inhibition | 2.14 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of STAT3 inhibitors.

Western Blot for STAT3 Phosphorylation

This protocol is designed to assess the effect of a STAT3 inhibitor on the phosphorylation of STAT3 at Tyr705.

1. Cell Lysis:

-

Culture cells to 70-80% confluency and treat with the STAT3 inhibitor at various concentrations for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

-

Scrape the cells and collect the lysate.[6]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[6]

3. Immunoprecipitation (Optional, for enrichment):

-

Pre-clear the lysate by incubating with protein A/G agarose beads.[7]

-

Incubate the pre-cleared lysate with an anti-STAT3 antibody overnight at 4°C.[8]

-

Add protein A/G agarose beads to pull down the STAT3 protein complex.[8]

-

Wash the beads multiple times with lysis buffer to remove non-specific binding.[7]

-

Elute the protein by boiling in SDS-PAGE sample buffer.[7]

4. SDS-PAGE and Western Blotting:

-

Separate the protein lysates or immunoprecipitated samples by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[9]

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

-

Treat the cells with a serial dilution of the STAT3 inhibitor and incubate for 24-72 hours.

3. MTT Addition:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

4. Solubilization:

-

Carefully remove the medium and add DMSO or a solubilization solution to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a STAT3 inhibitor in a mouse xenograft model.[4]

1. Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[11]

2. Tumor Growth and Treatment:

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]

-

Administer the STAT3 inhibitor (e.g., STAT3-IN-1 at 10 or 20 mg/kg) via the desired route (e.g., oral gavage or intraperitoneal injection) according to the dosing schedule.[5] The control group should receive the vehicle.

3. Efficacy Evaluation:

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Visualizations

STAT3 Signaling Pathway

Caption: Canonical STAT3 signaling pathway and the inhibitory action of STAT3-IN-1.

Experimental Workflow for STAT3 Inhibitor Evaluation

Caption: A representative experimental workflow for the preclinical evaluation of a STAT3 inhibitor.

References

- 1. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. STAT3 - Wikipedia [en.wikipedia.org]

- 4. Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model | PLOS One [journals.plos.org]

- 5. glpbio.com [glpbio.com]

- 6. docs.abcam.com [docs.abcam.com]

- 7. usbio.net [usbio.net]

- 8. genscript.com [genscript.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Inhibiting STAT3 in a murine model of human breast cancer-induced bone pain delays the onset of nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

The Role of STAT3 Inhibition in Apoptosis Induction: A Technical Guide

Disclaimer: The specific inhibitor "Stat3-IN-3" is not widely documented in publicly available scientific literature. This guide, therefore, focuses on the general and well-established role of Signal Transducer and Activator of Transcription 3 (STAT3) inhibition in the induction of apoptosis, using "this compound" as a representative name for a hypothetical small molecule inhibitor of the STAT3 pathway. The data and mechanisms described are based on studies of various known STAT3 inhibitors.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, differentiation, and survival.[1][2][3] In a multitude of human cancers, STAT3 is constitutively activated, leading to the upregulation of genes that promote tumor growth, angiogenesis, metastasis, and, critically, resistance to apoptosis.[4][5][6][7] This persistent activation makes STAT3 an attractive therapeutic target for cancer treatment.[4][6] Small molecule inhibitors designed to block the STAT3 signaling pathway are a promising class of anticancer agents. This guide provides an in-depth overview of the molecular mechanisms by which inhibiting STAT3, exemplified by a theoretical compound "this compound," induces apoptosis in cancer cells.

The STAT3 Signaling Pathway and Its Anti-Apoptotic Function

Under normal physiological conditions, STAT3 activation is a transient process initiated by cytokines and growth factors.[1][8] Ligand binding to cell surface receptors triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[1][7][9] This phosphorylation event causes STAT3 monomers to dimerize, translocate to the nucleus, and bind to the promoters of target genes, thereby initiating their transcription.[5][7][8]

Constitutive activation of STAT3 in cancer cells leads to the continuous transcription of genes that suppress apoptosis. Key among these are the members of the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2, Bcl-xL, and Mcl-1, as well as other survival proteins like Survivin.[6][7][10][11] These anti-apoptotic proteins function primarily at the mitochondrial membrane, where they prevent the release of cytochrome c, a critical step in the intrinsic pathway of apoptosis. By maintaining high levels of these protective proteins, cancer cells can evade programmed cell death.[6][7]

Mechanism of Apoptosis Induction by this compound

This compound, as a representative STAT3 inhibitor, induces apoptosis by disrupting the pro-survival signaling network maintained by constitutively active STAT3. The primary mechanism involves the inhibition of STAT3 phosphorylation, which prevents its dimerization and nuclear translocation.[12] This blockade effectively shuts down the transcription of STAT3-dependent anti-apoptotic genes.

The resulting decrease in the levels of Bcl-2, Bcl-xL, and Mcl-1 shifts the balance of proteins at the mitochondrial membrane in favor of pro-apoptotic members, such as Bax and Bak.[13] This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which activates the initiator caspase, Caspase-9. Activated Caspase-9, in turn, cleaves and activates the executioner caspase, Caspase-3.[13][14] Active Caspase-3 orchestrates the final stages of apoptosis by cleaving a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[10][11]

Quantitative Data on the Effects of STAT3 Inhibition

The efficacy of STAT3 inhibitors is quantified through various in vitro assays. The following tables summarize representative data from studies on known STAT3 inhibitors, illustrating the expected outcomes of treating cancer cells with a compound like this compound.

Table 1: Inhibition of Cell Viability in Cancer Cell Lines (Data is representative and compiled from various sources for illustrative purposes)

| Cell Line | Cancer Type | STAT3 Inhibitor | IC₅₀ (µM) | Exposure Time (h) |

| MDA-MB-231 | Breast Cancer | Stattic | 5 - 10 | 72 |

| DU145 | Prostate Cancer | LLL12 | ~2.5 | 72 |

| U266 | Multiple Myeloma | SD-36 | < 0.1 | 96 |

| HCT-116 | Colon Cancer | LLL12 | ~5 | 72 |

Table 2: Induction of Apoptosis Measured by Annexin V/PI Staining (Data is representative and compiled from various sources for illustrative purposes)

| Cell Line | STAT3 Inhibitor | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Time (h) |

| A549 | Stattic | 10 | 35% | 48 |

| PC-3 | LLL12 | 5 | 42% | 48 |

| SU-DHL-1 | SD-36 | 1 | 60% | 72 |

| PANC-1 | AG490 | 50 | 28% | 48 |

Table 3: Modulation of Apoptosis-Related Protein Expression (Data is representative and compiled from various sources for illustrative purposes)

| Protein | Effect of STAT3 Inhibition | Method of Detection |

| p-STAT3 (Tyr705) | Significant Decrease | Western Blot |

| Total STAT3 | No significant change / Decrease | Western Blot |

| Bcl-2 | Decrease | Western Blot / qRT-PCR |

| Bcl-xL | Decrease | Western Blot / qRT-PCR |

| Mcl-1 | Decrease | Western Blot / qRT-PCR |

| Cleaved Caspase-3 | Increase | Western Blot |

| Cleaved PARP | Increase | Western Blot |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of STAT3 inhibitors. Below are standard protocols for key experiments.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the concentration-dependent effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[15]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Apoptosis Quantification by Annexin V/PI Staining

Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following treatment with this compound.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells in 6-well plates and treat with the desired concentration of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Combine all cells from each sample.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.[16]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Healthy cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To detect changes in the expression and activation state of STAT3 and key apoptotic proteins after treatment with this compound.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)[9][17]

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[18]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

Experimental Workflow

A typical workflow for evaluating a novel STAT3 inhibitor like this compound involves a multi-step process from initial screening to mechanistic validation.

References

- 1. STAT3 - Wikipedia [en.wikipedia.org]